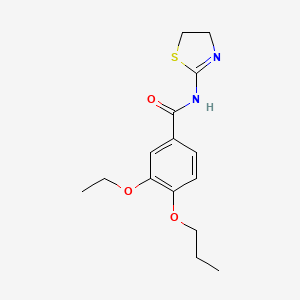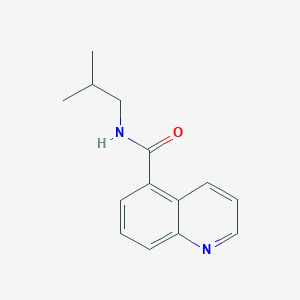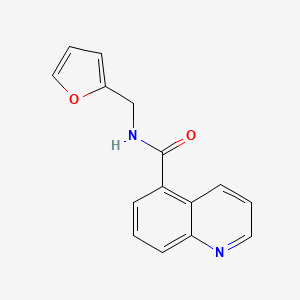
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide, also known as DTTB, is a synthetic compound that has been widely used in scientific research due to its unique properties. DTTB is a thiazole derivative that has shown promising results in various biochemical and physiological studies.
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide has been extensively used in scientific research for various applications. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has a high affinity for metal ions such as copper, iron, and zinc, which makes it an ideal probe for the detection of these ions in biological systems. This compound has also been used in the development of biosensors for the detection of metal ions in environmental samples.
作用機序
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide binds to metal ions through the thiazole moiety, which forms a stable complex with the metal ion. The complex formation causes a change in the fluorescence intensity of this compound, which can be measured to determine the concentration of the metal ion. The mechanism of action of this compound has been extensively studied, and it has been shown to have high selectivity and sensitivity for metal ion detection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. Studies have shown that this compound can inhibit the activity of copper-containing enzymes such as tyrosinase, which is involved in melanin synthesis. This compound has also been shown to have antioxidant properties and can scavenge free radicals in biological systems. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
実験室実験の利点と制限
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ion detection, its fluorescent properties, and its availability in pure form. However, this compound also has some limitations, including its potential toxicity in high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide in scientific research. One potential application is the development of this compound-based biosensors for the detection of metal ions in clinical samples. Another potential application is the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its unique properties, including its high selectivity and sensitivity for metal ion detection, make it an ideal probe for the detection of metal ions in biological systems. The biochemical and physiological effects of this compound have also been extensively studied, and it has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method for large-scale production.
合成法
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with ethyl 4-bromo-2-methoxybenzoate to form the intermediate compound. This intermediate is then treated with sodium ethoxide to obtain the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of pure compound, making it readily available for scientific research applications.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-8-20-12-6-5-11(10-13(12)19-4-2)14(18)17-15-16-7-9-21-15/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFUTBZEZBYPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2=NCCS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)


![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)

![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)